Phosphonic acid, calcium salt (1:1)

Vue d'ensemble

Description

Phosphonic acid, calcium salt (1:1), also known as calcium phosphonate, is a compound where one molecule of phosphonic acid is paired with one molecule of calcium. This compound is characterized by its stability and solubility in water, making it useful in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphonic acid, calcium salt (1:1) can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with calcium hydroxide or calcium carbonate. The reaction typically proceeds as follows:

H3PO3+Ca(OH)2→Ca(PO3H)+2H2O

Alternatively, the compound can be prepared by reacting phosphonic acid with calcium chloride in an aqueous solution:

H3PO3+CaCl2→Ca(PO3H)+2HCl

Industrial Production Methods

Industrial production of phosphonic acid, calcium salt (1:1) often involves large-scale reactions using the above methods. The choice of method depends on the availability of raw materials and the desired purity of the final product. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions to ensure complete reaction and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphonic acid, calcium salt (1:1) undergoes various chemical reactions, including:

Oxidation: Phosphonic acids can be oxidized to form phosphoric acids.

Substitution: The hydrogen atoms in the phosphonic acid moiety can be substituted with other functional groups, such as alkyl or aryl groups.

Complexation: The compound can form complexes with metal ions, which is useful in applications like water treatment and agriculture.

Common Reagents and Conditions

Common reagents used in reactions with phosphonic acid, calcium salt (1:1) include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphonic acid, calcium salt (1:1) with hydrogen peroxide yields calcium phosphate. Substitution reactions can yield a variety of alkyl or aryl phosphonates .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Efficacy

Calcium salts of phosphorous acid are recognized for enhancing the efficacy of fungicides in agriculture. They are particularly effective when used in conjunction with organic synthetic fungicides, increasing their effectiveness against harmful fungi. This synergistic effect is attributed to the ability of phosphites to improve plant resistance and stimulate defense mechanisms against pathogens. Research indicates that formulations containing calcium phosphite can be used as a preventive measure against diseases such as downy mildew and Phytophthora infestans .

Table 1: Efficacy of Calcium Phosphite in Agriculture

| Crop Type | Disease Targeted | Efficacy Improvement (%) |

|---|---|---|

| Grapes | Downy Mildew | 30-50 |

| Potatoes | Late Blight | 40-60 |

| Tomatoes | Early Blight | 25-45 |

Pharmaceutical Applications

Bone Targeting and Drug Development

Phosphonic acids, including calcium phosphite, exhibit a high affinity for calcium ions, making them suitable for bone-targeting drugs. These compounds are utilized in the treatment of osteoporosis and bone metastasis. For instance, bisphosphonates like alendronate and zoledronic acid incorporate phosphonic acid moieties to enhance their binding to bone tissue, thereby reducing bone resorption .

Case Study: Fosfomycin Calcium Salt

Fosfomycin is a phosphonic acid derivative used as an antibiotic. Its calcium salt form has lower bioavailability compared to its trometamol derivative but remains significant in treating urinary tract infections due to its unique mechanism of action against bacterial cell walls .

Materials Science Applications

Surface Functionalization and Coatings

Phosphonic acids are employed for surface functionalization due to their ability to form strong bonds with metal oxides. Calcium phosphite can be used to modify surfaces for applications in catalysis and sensor technology. For example, it has been utilized in the development of dye-sensitized solar cells where phosphonic acid groups serve as anchoring sites for dye molecules .

Table 2: Applications of Calcium Phosphite in Materials Science

| Application Type | Description |

|---|---|

| Catalysis | Used as a catalyst support material |

| Sensor Technology | Functionalization of metal oxide surfaces |

| Drug Delivery Systems | Porous scaffolds for local drug delivery in bone |

Mécanisme D'action

The mechanism by which phosphonic acid, calcium salt (1:1) exerts its effects is primarily through its ability to chelate metal ions and participate in complexation reactions. This property allows it to inhibit the activity of certain enzymes that require metal ions as cofactors. Additionally, its structural similarity to phosphate enables it to interfere with phosphate-dependent biological processes .

Comparaison Avec Des Composés Similaires

Phosphonic acid, calcium salt (1:1) can be compared with other similar compounds such as:

Calcium phosphate: Unlike calcium phosphonate, calcium phosphate is more commonly used in biological applications such as bone grafts and dental materials.

Bisphosphonates: These compounds are widely used in the treatment of osteoporosis and have a similar mechanism of action involving inhibition of bone resorption.

Aminophosphonates: These are used as chelating agents and in the synthesis of herbicides like glyphosate

Phosphonic acid, calcium salt (1:1) is unique in its combination of stability, water solubility, and ability to form complexes with metal ions, making it a versatile compound in various fields of research and industry.

Activité Biologique

Phosphonic acid, calcium salt (1:1), also known as calcium phosphonate, is a compound that has garnered attention in various fields due to its unique biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

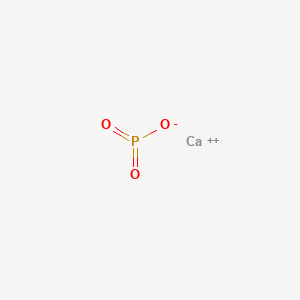

Chemical Structure and Properties

Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The calcium salt form enhances its stability and bioactivity. The unique structure allows phosphonic acid to mimic phosphate groups, which are crucial in biological systems.

Biological Activities

1. Bone Targeting and Osteogenic Activity

Phosphonic acid derivatives, particularly calcium phosphonates, have been extensively studied for their ability to target bone tissue. Their high affinity for calcium ions facilitates their use in treating bone-related conditions such as osteoporosis and metastatic bone disease.

- Case Study : A study published in the Journal of Biomedical Materials Research demonstrated that poly(vinyl phosphonic acid-co-acrylic acid) (PVPA-co-AA) exhibited osteogenic effects on mesenchymal stem cells (MSCs) and osteoblasts. The study found that the polymer enhanced mineralization in osteoblast-like cells (SaOS-2) and promoted osteogenic differentiation in MSCs under optimized conditions .

2. Chelation Properties

The chelation properties of phosphonic acids allow them to form stable complexes with metal ions, particularly calcium. This property is beneficial in various biomedical applications, including drug delivery systems and imaging agents.

- Research Findings : Phosphonic acids have been shown to immobilize organic molecules on metal oxide surfaces, enhancing their application in drug delivery and as contrast agents in magnetic resonance imaging .

Applications in Medicine

Phosphonic acid salts are being explored for several therapeutic applications:

- Bone Resorption Inhibition : Compounds like alendronate and zoledronic acid utilize phosphonic acid moieties to inhibit osteoclast-mediated bone resorption, making them effective treatments for osteoporosis .

- Radiopharmaceuticals : The coordination properties of phosphonic acids have led to their use in radiotracers that accumulate in bones, aiding in diagnostic imaging .

Ecotoxicological Considerations

While phosphonic acids have beneficial biological activities, it is essential to consider their environmental impact. Studies indicate that phosphonic acids can influence ecological systems due to their persistence and potential toxicity at high concentrations .

Data Table: Summary of Biological Activities

Propriétés

InChI |

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQCTYCLKSNIDH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885158 | |

| Record name | Phosphonic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21056-98-4 | |

| Record name | Phosphonic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hydrogen phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI2DC6M5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.